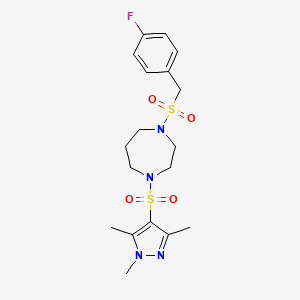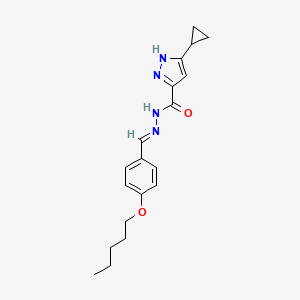
(E)-3-cyclopropyl-N'-(4-(pentyloxy)benzylidene)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(E)-3-cyclopropyl-N’-(4-(pentyloxy)benzylidene)-1H-pyrazole-5-carbohydrazide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The “E” in the name indicates the geometry around the double bond, with the highest priority groups on opposite sides .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure could be determined using techniques like X-ray crystallography .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the benzylidene group could potentially undergo reactions like oxidation or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. For example, properties like solubility, melting point, and boiling point would be influenced by factors like the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings .Applications De Recherche Scientifique
Photochemical Properties
Benzylidene-containing polymers, such as the one , have been synthesized and studied for their photochemical properties . The nature of the benzylidene moiety influences parameters of cis-trans-photoisomerization . These polymers could be used in applications where photochemical reactions are important.
Optical Activities
The optical activities of benzylidene-containing polymers have also been studied . These polymers could be used in applications where light manipulation is important, such as in optical devices or sensors.
Photoprocesses
Benzylidene-containing compounds have been studied for their photoprocesses . The introduction of electron-donating substituents leads to a bathochromic shift of the absorption maximum . This could be useful in applications such as dye lasers, photosensitizers, optical information storage, and organic synthesis .
Cyclopropane Biosynthesis
Cyclopropane, a structural motif in the compound, attracts wide interests in the fields of synthetic and pharmaceutical chemistry, and chemical biology because of its unique structural and chemical properties . This could lead to applications in the synthesis of new pharmaceuticals or bioactive compounds.
Biological Properties
Compounds with a benzylidene fragment are known for their biological properties . They could be used in the development of new drugs or treatments.
Pharmaceutical Chemistry
Indole derivatives, which share structural similarities with your compound, have been studied for their diverse biological and clinical applications . This suggests potential applications in pharmaceutical chemistry.
Safety and Hazards
Propriétés
IUPAC Name |
5-cyclopropyl-N-[(E)-(4-pentoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-2-3-4-11-25-16-9-5-14(6-10-16)13-20-23-19(24)18-12-17(21-22-18)15-7-8-15/h5-6,9-10,12-13,15H,2-4,7-8,11H2,1H3,(H,21,22)(H,23,24)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYAMUFXTQKHST-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-cyclopropyl-N'-(4-(pentyloxy)benzylidene)-1H-pyrazole-5-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

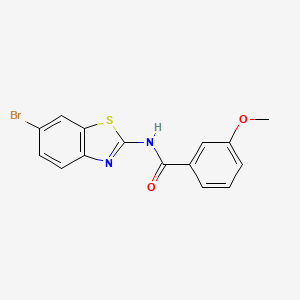
![2-methyl-N-[(4-methylphenyl)carbamothioyl]propanamide](/img/structure/B2828628.png)

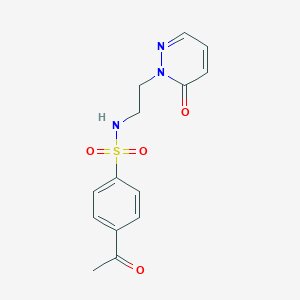
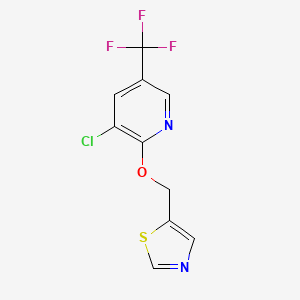
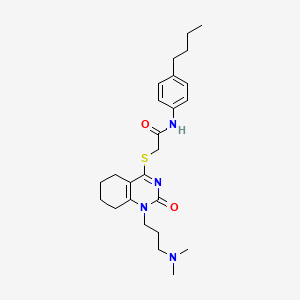
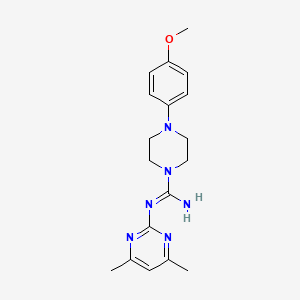
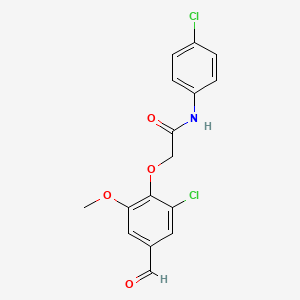

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2828643.png)
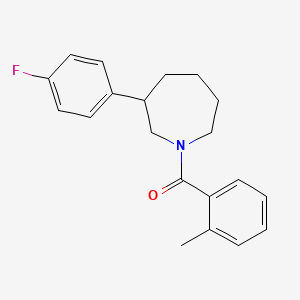
![3,5-diethyl 2,6-dimethyl-4-[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2828647.png)
![methyl 2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2828648.png)
